2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are bicyclic compounds formed by the fusion of a benzene ring with an oxazine ring
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method is the Mannich-like condensation of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative . Industrial production methods often involve the use of high-temperature conditions and specific catalysts to optimize yield and purity .
Chemical Reactions Analysis
2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities . In industry, it is used in the production of high-performance materials, such as polybenzoxazine resins, which are known for their excellent mechanical and thermal properties .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For example, in its anti-inflammatory activity, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other benzoxazine derivatives, such as 3,4-dihydro-2H-1,3-benzoxazine and 3-phenyl-2,4-dihydro-1,3-benzoxazine . These compounds share structural similarities but may differ in their chemical reactivity and applications. The uniqueness of this compound lies in its specific substituents and the resulting properties, which can be tailored for specific uses.
Properties
Molecular Formula |
C16H13ClN2O |
---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)14-9-15-13-3-1-2-4-16(13)20-10-19(15)18-14/h1-8,15H,9-10H2 |
InChI Key |
OQRQOBGYMRSPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OCN2N=C1C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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